

(-)-Pogostol: A Technical Guide for the Fragrance Industry

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Compound of Interest

Compound Name: (-)-Pogostol

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An In-depth Technical Guide on the Core Properties, Synthesis, and Olfactory Significance of **(-)-Pogostol** for Researchers, Scientists, and Drug Development Professionals.

Introduction

(-)-Pogostol is a naturally occurring sesquiterpene alcohol and a key contributor to the characteristic aroma of patchouli oil, derived from the leaves of *Pogostemon cablin* (Blanco) Benth.[1][2]. Valued in the fragrance industry for its warm, woody, and balsamic notes, it also functions as an effective fixative, enhancing the longevity of perfume compositions[3]. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic origins, and analytical methodologies related to **(-)-Pogostol**, tailored for a scientific audience.

Chemical and Physical Properties

(-)-Pogostol, with the chemical formula $C_{15}H_{26}O$, is a bicyclic tertiary alcohol. Its complex stereochemistry has been a subject of study, and the naturally occurring enantiomer is **(-)-Pogostol**[4]. The structural integrity and physicochemical characteristics of **(-)-Pogostol** are fundamental to its olfactory properties and its application in fragrance formulations.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ O	[3][5]
Molecular Weight	222.37 g/mol	[3][5]
CAS Number	21698-41-9	[3]
Appearance	Liquid at room temperature	[4]
Boiling Point	303.00 to 304.00 °C @ 760.00 mm Hg	[5]
Flash Point (est.)	94.68 °C	[3]
Vapor Pressure (est.)	0.0009 hPa @ 20°C; 0.0015 hPa @ 25°C	[3]
Solubility	Soluble in organic solvents; less soluble in water	[4]
Optical Rotation	Optically active (-)	[4]

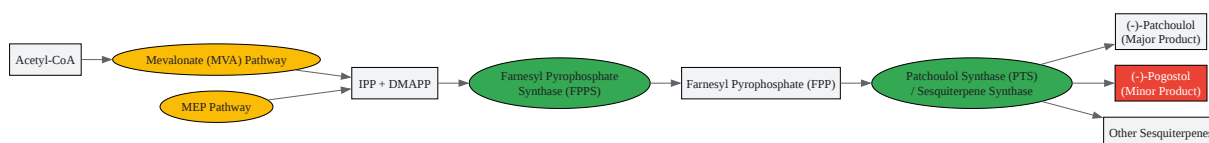
Note: While the IUPAC name is (1R,3aS,4R,7S,8aR)-Decahydro-1,4-dimethyl-7-(1-methylethenyl)-4-azulenol, historical literature has sometimes presented conflicting structural information[6][7]. The currently accepted structure is presented here.

Biosynthesis of (-)-Pogostol

The biosynthesis of **(-)-Pogostol**, like other sesquiterpenoids in *Pogostemon cablin*, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP), a C₁₅ molecule formed from the condensation of two molecules of IPP and one molecule of DMAPP. The cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). In *Pogostemon cablin*, a key enzyme, patchoulol synthase (PTS), is known to be a promiscuous enzyme, producing a variety of sesquiterpene skeletons from FPP, with patchoulol being the major product. It is highly probable that **(-)-Pogostol** is one of the minor products

resulting from the complex cyclization cascade initiated by patchoulol synthase or a related, yet to be fully characterized, sesquiterpene synthase.



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Biosynthetic pathway of **(-)-Pogostol**.

Experimental Protocols

Isolation and Purification of (-)-Pogostol from Pogostemon cablin

The isolation of **(-)-Pogostol** from patchouli oil involves a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol.

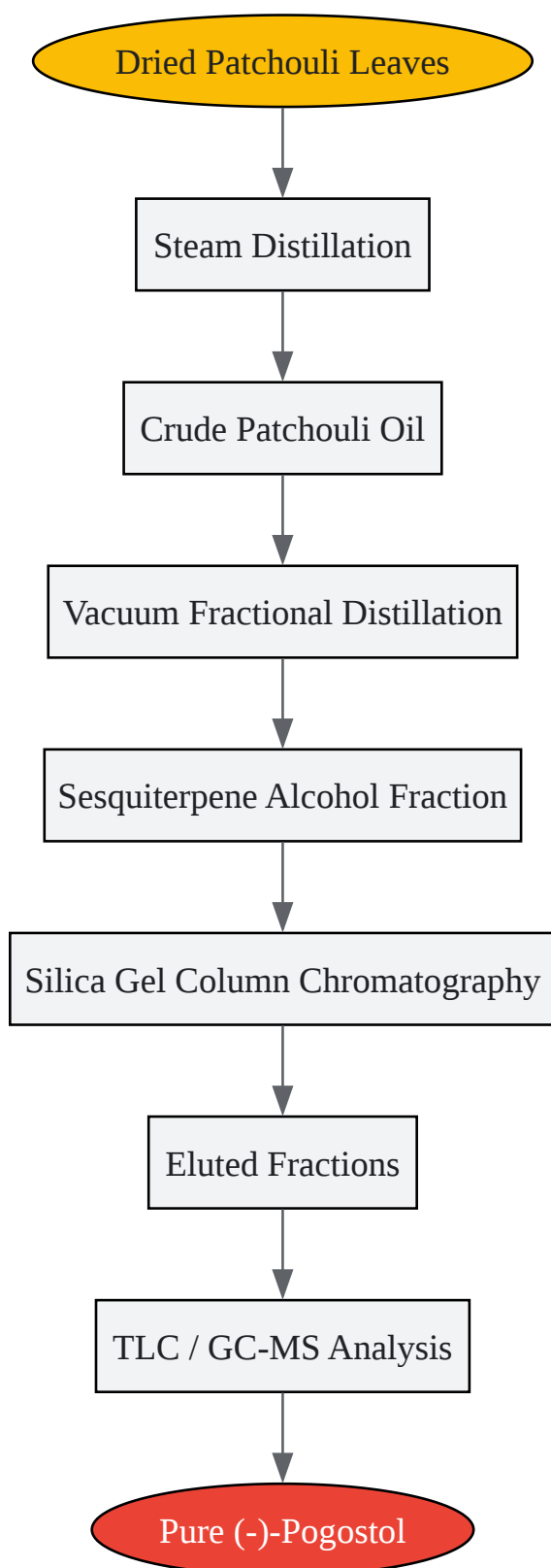
1. Extraction of Essential Oil:

- Method: Steam distillation of dried and fermented leaves of Pogostemon cablin.
- Procedure:
 - Air-dry the leaves for several days with periodic turning to facilitate fermentation, which enhances the oil yield and olfactory profile.
 - Subject the dried leaves to steam distillation for 6-8 hours.
 - Collect the oil-water distillate and separate the essential oil layer using a separatory funnel.

- Dry the collected oil over anhydrous sodium sulfate.

2. Fractionation and Purification:

- Method: A combination of vacuum fractional distillation and column chromatography.
- Procedure:
 - Perform vacuum fractional distillation of the crude patchouli oil to separate components based on their boiling points. Collect fractions enriched in sesquiterpene alcohols.
 - Prepare a silica gel column (e.g., 60-120 mesh) and slurry pack it with a non-polar solvent like n-hexane.
 - Load the sesquiterpene alcohol-rich fraction onto the column.
 - Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).
 - Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Combine fractions containing pure **(-)-Pogostol** and remove the solvent under reduced pressure.



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Workflow for the isolation of **(-)-Pogostol**.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
- Carrier Gas: Helium.
- Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.
- Mass Spectrometry: Electron Ionization (EI) at 70 eV.

Spectroscopic Data: While a complete, tabulated set of high-resolution spectroscopic data for **(-)-Pogostol** is not consistently available across the literature, the following represents the expected characteristic signals based on its structure and data from related compounds.

Spectroscopic Data	Expected Characteristics
^1H NMR (CDCl_3)	Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the aliphatic region, olefinic protons of the isopropenyl group, and a broad singlet for the hydroxyl proton.
^{13}C NMR (CDCl_3)	Resonances for methyl, methylene, and methine carbons in the aliphatic region, quaternary carbons (including the one bearing the hydroxyl group), and olefinic carbons of the isopropenyl group.
Mass Spectrometry (EI)	A molecular ion peak (M^+) at m/z 222. Key fragmentation would likely involve the loss of a water molecule ($\text{M}-18$), loss of a methyl group ($\text{M}-15$), and cleavage of the isopropenyl group.
Infrared (IR)	A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ (O-H stretch of the alcohol), C-H stretching absorptions just below 3000 cm^{-1} , and a C=C stretching absorption around 1640 cm^{-1} for the isopropenyl group.

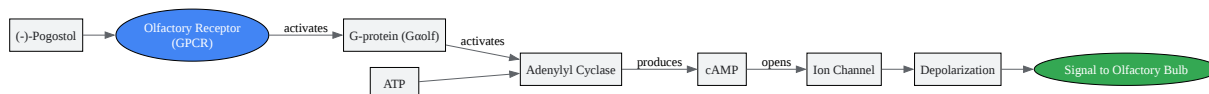
Role in the Fragrance Industry

(-)-Pogostol is a significant, though minor, component of patchouli oil, contributing to its complex and sought-after aroma profile^[1]. Its scent is often described with a range of nuances:

- Primary Notes: Woody, Earthy, Balsamic
- Secondary Notes: Herbal, Sweet, Spicy, Camphoraceous

Odor Threshold: The specific odor detection threshold for **(-)-Pogostol** is not well-documented in publicly available literature. However, sesquiterpene alcohols, in general, are known to have relatively low odor thresholds, contributing significantly to the overall aroma even at low concentrations.

Olfactory Perception: The perception of "woody" and "earthy" scents like that of **(-)-Pogostol** is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, which in turn activates a G-protein (typically G α olf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, depolarization of the neuron, and the transmission of a signal to the olfactory bulb in the brain. The brain then integrates signals from various activated neurons to perceive the complex aroma of **(-)-Pogostol**.



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Olfactory signaling pathway for **(-)-Pogostol**.

Conclusion

(-)-Pogostol is a vital component in the palette of the fragrance industry, prized for its contribution to the rich and complex aroma of patchouli oil. While further research is needed to fully elucidate its specific biosynthetic pathway, olfactory receptor interactions, and to establish a definitive set of quantitative analytical data, the information presented in this guide provides a solid foundation for researchers and professionals working with this important fragrance molecule. A deeper understanding of its properties and synthesis will undoubtedly pave the way for novel applications and sustainable production methods in the future.

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References

- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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